molecular formula C19H15N3O4S3 B11118743 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Cat. No.: B11118743
M. Wt: 445.5 g/mol
InChI Key: SJORETKPTUOGGN-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine-2,3-dione core: This can be achieved through the cyclization of a suitable dicarboxylic acid derivative.

    Introduction of the thiadiazole moiety: This step involves the reaction of the pyrrolidine-2,3-dione with a thiadiazole precursor under specific conditions.

    Attachment of the methoxyphenyl group: This can be done through a substitution reaction using a methoxyphenyl halide.

    Formation of the hydroxy(thiophen-2-yl)methylidene group: This final step involves the condensation of the intermediate with a thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides or organometallic compounds are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and research is ongoing to explore its efficacy and safety.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and allows for a wide range of applications.

Properties

Molecular Formula

C19H15N3O4S3

Molecular Weight

445.5 g/mol

IUPAC Name

4-hydroxy-2-(3-methoxyphenyl)-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H15N3O4S3/c1-26-11-6-3-5-10(9-11)14-13(15(23)12-7-4-8-28-12)16(24)17(25)22(14)18-20-21-19(27-2)29-18/h3-9,14,24H,1-2H3

InChI Key

SJORETKPTUOGGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SC)O)C(=O)C4=CC=CS4

Origin of Product

United States

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